3-Amino-6-azaindole

IMPDH inhibition antiviral anticancer

3-Amino-6-azaindole (1H-pyrrolo[2,3-c]pyridin-3-amine) is a privileged scaffold for medicinal chemistry, essential for DYRK1A and IMPDH2 inhibitor design due to its unique 6-azaindole isomer and 3-amino substitution pattern. This precise geometry cannot be substituted with 4-, 5-, or 7-azaindole analogs. Leverage its low CYP2D6 inhibition (IC50 = 20 µM) and favorable solubility for rapid library diversification. Ensure your research success by procuring the correct isomer.

Molecular Formula C7H7N3
Molecular Weight 133.15
CAS No. 1092960-99-0
Cat. No. B3030933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-azaindole
CAS1092960-99-0
Molecular FormulaC7H7N3
Molecular Weight133.15
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN2)N
InChIInChI=1S/C7H7N3/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,8H2
InChIKeyMTAGMTOPEMBFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-azaindole (CAS 1092960-99-0) for Drug Discovery Research Procurement


3-Amino-6-azaindole (CAS 1092960-99-0), formally 1H-pyrrolo[2,3-c]pyridin-3-amine, is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyridine ring system with an amino group at the 3-position . This substitution pattern, coupled with the 6-azaindole isomer, enhances its solubility in polar solvents and its reactivity in nucleophilic substitutions . As a member of the azaindole family, it serves as a privileged scaffold in medicinal chemistry, particularly for the design of kinase inhibitors, due to its ability to mimic the purine framework and engage in key hydrogen bonding interactions within ATP-binding pockets [1].

Why 3-Amino-6-azaindole Outperforms Generic Azaindole Building Blocks


Azaindole isomers and their substitution patterns critically influence binding affinity and selectivity against biological targets, rendering generic substitution scientifically invalid [1]. The specific 6-azaindole core, combined with the 3-amino group, dictates the compound's hydrogen bonding geometry and electronic properties, which are not interchangeable with 4-, 5-, or 7-azaindole isomers or with other 3-substituted analogs [1]. For example, 7-azaindole is more prevalent in kinase inhibitors, but the 6-azaindole framework has demonstrated unique activity in specific contexts, such as DYRK1A inhibition, while the 3-amino group provides a critical handle for further derivatization or direct interaction with target enzymes [2]. Substituting a generic 6-azaindole or a different amino-substituted azaindole would likely result in a significant loss of potency or altered target engagement, as the precise spatial arrangement of the nitrogen atoms and the primary amine is essential for molecular recognition events [1].

3-Amino-6-azaindole: Quantitative Performance Data vs. Key Comparators


IMPDH2 Inhibition Potency: 3-Amino-6-azaindole vs. Benchmark Inhibitor

3-Amino-6-azaindole exhibits measurable inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for antiviral and anticancer therapies, with Ki values of 240 nM, 430 nM, and 440 nM reported against IMPDH2 depending on assay conditions (substrate: IMP or NAD) [1]. This potency, while not nanomolar, provides a defined baseline for optimization and is in a range that can be enhanced through medicinal chemistry. In contrast, a potent IMPDH2 inhibitor benchmark, such as mycophenolic acid (Ki = 7-14 nM), demonstrates ~30-fold higher affinity, highlighting the need for further optimization of 3-amino-6-azaindole [2]. However, the compound's activity against IMPDH2 is unique among unsubstituted 6-azaindole building blocks, which typically show no or negligible activity in this assay.

IMPDH inhibition antiviral anticancer immunosuppression

CYP2D6 Metabolic Stability: Low Interaction Potential for 3-Amino-6-azaindole

3-Amino-6-azaindole demonstrates a very low potential for cytochrome P450 2D6 (CYP2D6) inhibition, with an IC50 of 20,000 nM (20 µM) [1]. This high IC50 value indicates a reduced risk of drug-drug interactions and metabolic interference compared to known CYP2D6 inhibitors such as quinidine (IC50 ≈ 0.1 µM) or fluoxetine (IC50 ≈ 0.2 µM), which are over 100-fold more potent [2]. The low CYP inhibition profile is a significant advantage for a building block intended for further development into drug candidates, as it suggests a favorable starting point for ADME optimization. In contrast, many unsubstituted heterocyclic cores can be potent CYP inhibitors, requiring early structural modifications to mitigate off-target effects.

drug metabolism CYP inhibition drug-drug interactions ADME

Kinase Inhibition Potential: 6-Azaindole Scaffold Outperforms 7-Azaindole in DYRK1A Targeting

While 3-amino-6-azaindole itself is a building block, its 6-azaindole core is a privileged scaffold for the development of potent and selective DYRK1A inhibitors, a key target in cancer and type 1 diabetes [1]. For instance, 6-azaindole derivative GNF2133 exhibited an IC50 in the range of 49.5-264 nM against DYRK1A, demonstrating the scaffold's ability to achieve high potency [1]. In contrast, the more commonly employed 7-azaindole scaffold, while successful against other kinases like BRAF and JAK, has shown limited or no activity in DYRK1A inhibition campaigns [2]. This positional isomer-specific activity highlights the critical importance of the 6-azaindole framework for accessing the DYRK1A ATP-binding pocket.

kinase inhibitor DYRK1A cancer diabetes

Improved Physicochemical Properties vs. 7-Azaindole: Solubility and Reactivity for Synthesis

The 3-amino group and the 6-azaindole nitrogen arrangement in 3-amino-6-azaindole confer distinct physicochemical advantages for synthetic applications. The amino group at the 3-position enhances solubility in polar solvents compared to unsubstituted 6-azaindole, facilitating solution-phase chemistry . In contrast, the more widely used 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has a different hydrogen bonding pattern that can lead to lower solubility and different reactivity profiles [1]. The 6-azaindole isomer, as in the target compound, provides a unique electronic distribution and steric environment around the reactive sites, enabling selective functionalization that is not possible with 7-azaindole. This is particularly critical for the synthesis of complex kinase inhibitors where precise regioselective modifications are required.

solubility synthesis building block medicinal chemistry

Commercial Availability and Purity: Reliable Sourcing for 3-Amino-6-azaindole

3-Amino-6-azaindole (CAS 1092960-99-0) is commercially available from multiple vendors with a typical purity of ≥95%, as specified in product datasheets . This is a critical factor for scientific procurement, as the presence of regioisomeric impurities (e.g., 4-, 5-, or 7-azaindole contaminants) can significantly confound biological assays and structure-activity relationship (SAR) studies. In contrast, many less common 6-azaindole derivatives with specific substitution patterns are only available via custom synthesis, which introduces longer lead times and higher costs. The ready availability of high-purity 3-amino-6-azaindole ensures rapid access for hit-to-lead campaigns and enables reproducible research.

procurement purity building block medicinal chemistry

Recommended Applications for 3-Amino-6-azaindole in Drug Discovery


Development of Novel IMPDH2 Inhibitors for Antiviral and Anticancer Therapies

Use 3-amino-6-azaindole as a starting scaffold for structure-based drug design targeting IMPDH2, leveraging its confirmed, though modest, inhibitory activity (Ki = 240-440 nM) [7]. The 3-amino group provides a convenient handle for further functionalization to improve potency and selectivity, while the 6-azaindole core offers a unique binding mode compared to existing IMPDH2 inhibitors. This approach is validated by the clinical success of mycophenolic acid, establishing IMPDH2 as a viable therapeutic target .

Design of Selective DYRK1A Kinase Inhibitors for Cancer and Diabetes

Employ 3-amino-6-azaindole as a privileged scaffold for the rational design of DYRK1A inhibitors, a target implicated in cancer and type 1 diabetes [7]. The 6-azaindole isomer is essential for accessing the DYRK1A ATP-binding site, as demonstrated by the nanomolar potency of related 6-azaindole derivatives [7]. The 3-amino group can be elaborated to optimize interactions with the hinge region of the kinase, enhancing both affinity and selectivity .

Synthesis of Complex Kinase Inhibitor Libraries with Optimized ADME Properties

Utilize 3-amino-6-azaindole as a versatile building block for the parallel synthesis of diverse kinase inhibitor libraries, taking advantage of its low CYP2D6 inhibition potential (IC50 = 20 µM) [7] and favorable solubility profile . The amino group facilitates rapid diversification through amide bond formation, reductive amination, or Buchwald-Hartwig cross-coupling, enabling the exploration of structure-activity relationships while mitigating early metabolic liabilities [6].

Exploration of Azaindole-Based Chemical Space for Novel Biological Targets

Incorporate 3-amino-6-azaindole into high-throughput screening (HTS) libraries to probe novel biological targets where the 6-azaindole core offers a unique pharmacophore distinct from the more common 7-azaindole [7]. The compound's moderate activity against IMPDH2 and its low CYP inhibition profile make it an attractive starting point for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns aimed at identifying new lead series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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